(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL
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Overview
Description
(2S)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, followed by functional group modifications to introduce the desired substituents. Common synthetic routes may involve cyclization reactions, reduction, and protection-deprotection strategies to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)ethanol
- (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)butan-2-OL
Uniqueness
Compared to similar compounds, (2S)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL may exhibit unique properties due to its specific substituents and stereochemistry
This article provides a comprehensive overview of (2S)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
InChI Key |
SVZVISDDMQTWEY-UEJVZZJDSA-N |
Isomeric SMILES |
C[C@@H](CN1C2CCC1COC2)O |
Canonical SMILES |
CC(CN1C2CCC1COC2)O |
Origin of Product |
United States |
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